1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a diphenylethanone moiety
Mechanism of Action
Target of Action
The primary targets of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone are transpeptidase enzymes , also known as penicillin-binding proteins . These enzymes play a crucial role in bacterial cell-wall synthesis .
Mode of Action
This compound interacts with its targets by binding to the transpeptidase enzymes, thereby inhibiting the synthesis of bacterial cell walls . This interaction results in the disruption of bacterial growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathway responsible for bacterial cell-wall synthesis . By inhibiting the transpeptidase enzymes, it disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall . The downstream effects include the weakening of the bacterial cell wall, leading to osmotic instability and ultimately, bacterial cell death .
Result of Action
The molecular effect of this compound’s action is the inhibition of the transpeptidase enzymes, disrupting the synthesis of bacterial cell walls . On a cellular level, this leads to the death of bacterial cells due to osmotic instability .
Preparation Methods
The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the azetidine derivative with diphenylethanone under suitable reaction conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other azetidine derivatives and sulfonyl-containing molecules. For example:
Azetidin-2-ones: These compounds share the azetidine ring but differ in their functional groups and overall structure.
Sulfonylureas: These are a class of compounds known for their use in diabetes treatment, featuring a sulfonyl group similar to 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-29-20-12-14-21(15-13-20)30(27,28)22-16-25(17-22)24(26)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKCWIECSVWGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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